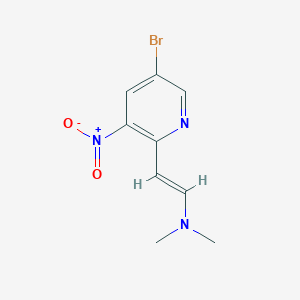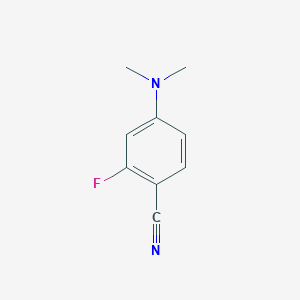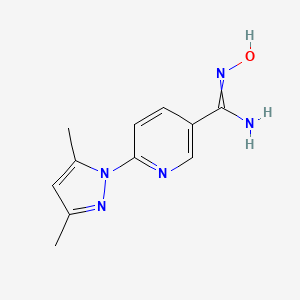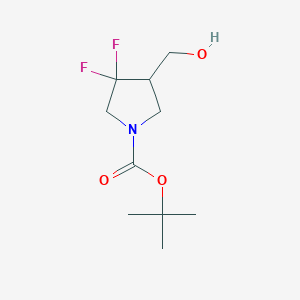
(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, “(1- (5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol”, the SMILES string is OCC1CCN (C1)c2ncc (Br)cc2 [N+] ( [O-])=O and the InChI key is HDLFBYXQADTACU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its form, molecular weight, and other characteristics. For the related compound “(1- (5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol”, it is a solid with a molecular weight of 302.12 .
Wissenschaftliche Forschungsanwendungen
Large-Scale Synthesis
The compound 5-Bromo-2-nitropyridine, a derivative relevant to the specified chemical, has been synthesized on a large scale using hydrogen peroxide oxidation. This process was optimized to ensure reproducibility and safety, particularly in handling the oxidation reaction and oxidant mixture (Agosti et al., 2017).
1,3-Dipolar Cycloaddition Reactions
Nitropyridyl isocyanates, closely related to the specified compound, have demonstrated reactivity in 1,3-dipolar cycloaddition reactions. These reactions produced tetrazolinones and substituted amines, highlighting the compound's versatility in forming diverse chemical structures (Holt & Fiksdahl, 2007).
Formation of Aminals via Pummerer Rearrangement
The reaction of 2-amino-3-nitropyridine, a chemical structure similar to the specified compound, with acid chlorides leads to the formation of unusual aminals through a Pummerer type rearrangement. This discovery opens up new possibilities for synthesizing novel nitrogen-containing compounds (Rakhit et al., 1979).
Development of Fluorescent Probes
Compounds based on 2-aminoethylpyridine, which share a structural similarity with the specified chemical, have been used to develop fluorescent probes. These probes react with metal ions like Fe3+ and Hg2+, indicating potential applications in detecting and estimating trace metals in water and biological systems (Singh et al., 2020).
Nucleophilic Substitution Reactions
The reaction of 3-bromo-4-nitropyridine with amines, closely related to the specified compound, demonstrated a novel nitro-group migration. This suggests that the compound may undergo similar unexpected rearrangements, providing insights into its reactivity and potential applications in organic synthesis (Yao et al., 2005).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For the related compound “(1- (5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol”, it has hazard statements H302 - H318, indicating it is harmful if swallowed and causes serious eye damage .
Eigenschaften
IUPAC Name |
(E)-2-(5-bromo-3-nitropyridin-2-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c1-12(2)4-3-8-9(13(14)15)5-7(10)6-11-8/h3-6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQGEEKJHSDVMR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)






![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)
![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)


![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)